An In-Depth Technical Guide to the Chemical and Physical Properties of Pitavastatin Sodium for Research
An In-Depth Technical Guide to the Chemical and Physical Properties of Pitavastatin Sodium for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Pitavastatin sodium, a potent synthetic inhibitor of HMG-CoA reductase. The information presented herein is intended to support research and development activities by providing detailed data and methodologies pertinent to the characterization and analysis of this active pharmaceutical ingredient.
Chemical and Physical Properties
Pitavastatin sodium is the monosodium salt of Pitavastatin, a member of the statin class of medications.[1] It is a white to pale yellow powder.[2] The following tables summarize its key chemical and physical properties.
Chemical Identification
| Property | Value |
| IUPAC Name | sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate[1] |
| CAS Number | 574705-92-3[1] |
| Molecular Formula | C₂₅H₂₃FNNaO₄[1] |
| Molecular Weight | 443.4 g/mol [1] |
Physicochemical Properties
| Property | Value |
| Appearance | White to pale yellow powder[2] |
| Solubility | Freely soluble in water (with pH-dependent solubility), slightly soluble in N,N-Dimethylformamide.[2] Pitavastatin calcium is slightly soluble in methanol.[3] |
| Melting Point | Data for the sodium salt is not readily available. The related calcium salt has a melting point of 138-139 °C (as the lactone form).[4] |
| pKa | A specific pKa value for Pitavastatin sodium is not readily available in the reviewed literature. |
| Hygroscopicity | The related calcium salt is slightly hygroscopic.[3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of Pitavastatin sodium. Key spectral data includes:
| Technique | Description |
| UV-Visible (UV-Vis) | The UV detection wavelength for HPLC analysis is frequently reported around 245 nm.[5] |
| Infrared (IR) | The IR spectrum of Pitavastatin shows characteristic peaks corresponding to its functional groups, including O-H stretching (~3397 cm⁻¹), C-H stretching (~2949 cm⁻¹), C=O stretching (~1659 cm⁻¹), C=C bending (~1434 cm⁻¹), and N-H stretching (~3858 cm⁻¹).[6] |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of Pitavastatin and its related substances.[7] Predicted ¹³C NMR data is available in online databases.[8] |
| Mass Spectrometry (MS) | LC-MS/MS is a common technique for the quantification of Pitavastatin in biological matrices and for the identification of impurities and degradation products.[9] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin's primary pharmacological effect is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the biosynthesis of cholesterol in the liver.[2] By blocking this step, Pitavastatin reduces the intracellular pool of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[8]
Other Affected Signaling Pathways
Beyond its primary lipid-lowering effect, Pitavastatin exhibits pleiotropic effects by modulating various intracellular signaling pathways. These effects are often attributed to the inhibition of isoprenoid synthesis, which are crucial for the post-translational modification and function of small GTP-binding proteins like Ras, Rho, and Rac.
Key pathways affected by Pitavastatin include:
-
PI3K/Akt Pathway: Pitavastatin can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. This activation can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), contributing to improved endothelial function.[10][11]
-
MAPK Pathways: Pitavastatin has been shown to modulate mitogen-activated protein kinase (MAPK) signaling. It can suppress the activation of Extracellular signal-Regulated Kinase (ERK) 1/2, while its effects on p38 and c-Jun N-terminal kinase (JNK) can be cell-type specific.[12]
-
NF-κB Signaling: By inhibiting the prenylation of small G proteins, Pitavastatin can suppress the activation of the transcription factor NF-κB, which plays a central role in inflammatory responses.[13]
Experimental Protocols
Accurate and robust analytical methods are essential for the quality control and characterization of Pitavastatin sodium in research and pharmaceutical development.
Stability-Indicating HPLC Method
A common method for the determination of Pitavastatin in tablet dosage forms is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][14]
Objective: To quantify Pitavastatin and separate it from potential degradation products.
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm)[14] |
| Mobile Phase | Phosphate buffer (pH 3.4) and Acetonitrile (65:35 v/v)[14] |
| Flow Rate | 0.9 mL/min[14] |
| Detection | UV at 244 nm[14] |
| Injection Volume | 10 µL[14] |
| Run Time | ~8 minutes[14] |
Methodology:
-
Standard Preparation: A standard stock solution of Pitavastatin is prepared in a suitable diluent (e.g., a mixture of the mobile phase). Working standards are prepared by diluting the stock solution to a known concentration range (e.g., 25-150 µg/mL).[14]
-
Sample Preparation: For tablet analysis, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a known amount of Pitavastatin is accurately weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the drug, then diluted to the final volume. The solution is filtered through a 0.45 µm filter before injection.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid hydrolysis (e.g., 2M HCl at 60°C), base hydrolysis (e.g., 2M NaOH at 60°C), oxidation (e.g., 20% H₂O₂ at 60°C), thermal degradation, and photolytic degradation.[14] The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.
Dissolution Testing
Dissolution testing is performed to evaluate the in vitro release of Pitavastatin from its solid dosage form.
Objective: To determine the rate and extent of drug release from the tablet.
Typical Dissolution Conditions:
| Parameter | Value |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | Phosphate buffer (pH 6.8)[15] |
| Volume | 900 mL[15] |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 100 rpm[15] |
| Sampling Times | Predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) |
Methodology:
-
The dissolution vessel is filled with the specified volume of deaerated dissolution medium, and the temperature is equilibrated.
-
A single tablet is placed in each vessel.
-
The apparatus is started at the specified paddle speed.
-
At each time point, a sample of the dissolution medium is withdrawn from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
The withdrawn volume is replaced with an equal volume of fresh dissolution medium to maintain a constant volume.
-
The samples are filtered, and the concentration of Pitavastatin is determined by a suitable analytical method, typically UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug released is calculated at each time point.
This guide provides a foundational understanding of the chemical and physical properties of Pitavastatin sodium for research and development purposes. For specific applications, it is recommended to consult the relevant pharmacopeial monographs and regulatory guidelines.
References
- 1. Pitavastatin sodium | C25H23FNNaO4 | CID 23696934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. rjptonline.org [rjptonline.org]
- 6. allmpus.com [allmpus.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitavastatin suppresses mitogen activated protein kinase-mediated egr-1 induction in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpar.com [ijpar.com]
- 14. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
